3-Amino-2-(methylamino)benzonitrile
Description
3-Amino-2-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and a methylamino (-NHCH₃) group at the 2-position of the aromatic ring. Benzonitrile derivatives are widely studied in medicinal chemistry and organic synthesis due to their versatility as intermediates and their role in modulating biological activity, such as binding to neurological receptors (e.g., AMPA receptors) .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-amino-2-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,11H,10H2,1H3 |
InChI Key |
BRDMPKPWAVVSHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the methylamino group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-Amino-2-(methylamino)benzonitrile can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzonitrile derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
The synthesis of 3-amino-2-(methylamino)benzonitrile typically involves the nitration of benzotrifluoride followed by reduction processes. The compound can be synthesized through a series of reactions starting from readily available precursors, which makes it an attractive intermediate for further chemical modifications.
Synthesis Steps:
- Nitration : Benzotrifluoride is nitrated using concentrated nitric-sulfuric acid to produce 3-nitrobenzotrifluoride.
- Reduction : The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or via chemical reduction methods.
This synthetic pathway allows for the efficient production of 3-amino-2-(methylamino)benzonitrile, which can be further utilized in various applications, particularly in drug development .
Therapeutic Applications
3-Amino-2-(methylamino)benzonitrile serves as a crucial intermediate in the synthesis of several therapeutic agents. Its derivatives have shown promise in treating various conditions due to their biological activity.
Case Studies
-
Neuronal Nitric Oxide Synthase Inhibitors :
- Research has demonstrated that compounds derived from 3-amino-2-(methylamino)benzonitrile exhibit potent inhibitory effects on neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Parkinson's disease. These compounds have been evaluated for their permeability across the blood-brain barrier, highlighting their potential as central nervous system drugs .
- Anti-inflammatory Agents :
Material Science Applications
In addition to its pharmaceutical applications, 3-amino-2-(methylamino)benzonitrile has been explored in material science, particularly in the development of polymers.
Polymers and Cosmetic Formulations
Polymers derived from 3-amino-2-(methylamino)benzonitrile have been synthesized for use in cosmetic formulations. These polymers can enhance the stability and efficacy of cosmetic products by acting as film formers and rheology modifiers. Studies have shown that formulations incorporating these polymers exhibit improved sensory properties and skin hydration effects .
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity: Electron-donating groups (e.g., -NH₂ in 4-Amino-3-methylbenzonitrile) enhance aromatic ring nucleophilicity, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups like -CF₃ (in 4-Amino-2-trifluoromethylbenzonitrile) reduce reactivity at the nitrile group but improve metabolic stability in drug candidates .
Applications in Drug Development: Benzonitrile derivatives are pivotal in PET tracer development. For example, [11C]HMS011, a perampanel analog with a benzonitrile core, demonstrated high affinity for AMPA receptors in primate and human studies . Compounds like 2-Amino-4-chloro-5-methoxybenzonitrile serve as precursors for heterocyclic compounds, enabling access to pharmacophores with antimicrobial or anticancer activity .
Biological Activity
3-Amino-2-(methylamino)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H12N4
- Molecular Weight : 176.22 g/mol
- IUPAC Name : 3-amino-2-(methylamino)benzonitrile
- Canonical SMILES : NC(C1=CC(=C(C=C1)C#N)N(C)C)
Anticancer Properties
Research indicates that 3-Amino-2-(methylamino)benzonitrile exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating an IC50 value of approximately 25.72 μM, indicating its potential as a lead compound for further development in cancer therapeutics .
Neuropharmacological Effects
The compound is also noted for its neuropharmacological effects, particularly as a glycine transporter inhibitor. Glycine transporters play a crucial role in regulating glycine levels at NMDA receptors, which are involved in memory and learning processes. By inhibiting these transporters, 3-Amino-2-(methylamino)benzonitrile may enhance NMDA receptor activation, offering potential therapeutic benefits for conditions like schizophrenia and attention deficit disorders .
Anti-inflammatory Activity
In addition to its anticancer and neuropharmacological activities, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .
The biological activity of 3-Amino-2-(methylamino)benzonitrile is primarily attributed to its interaction with specific molecular targets:
- Glycine Transport Inhibition : By inhibiting glycine transporters (GlyT1 and GlyT2), the compound increases glycine availability at synapses, enhancing NMDA receptor signaling.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the modulation of key signaling molecules involved in cell survival and death.
Case Studies
- Anticancer Efficacy : A study involving tumor-bearing mice showed that administration of 3-Amino-2-(methylamino)benzonitrile resulted in significant tumor growth suppression compared to control groups. Flow cytometry analyses indicated increased rates of apoptosis in treated cells .
- Neuropharmacological Research : In a series of experiments focused on cognitive enhancement, the compound was administered to models exhibiting symptoms analogous to schizophrenia. Results indicated improved cognitive function and reduced symptom severity, supporting its potential as an antipsychotic agent .
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
